molecular formula C24H17N3OS B12603991 N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-70-1

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

Cat. No.: B12603991
CAS No.: 918648-70-1
M. Wt: 395.5 g/mol
InChI Key: BWMQJZULSKVMMI-UHFFFAOYSA-N
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Description

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde derivatives to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then further reacted with benzoyl chloride to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to cell death in cancer cells. The compound’s ability to bind to DNA and proteins also contributes to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its interaction with key regulatory proteins is a critical aspect of its mechanism.

Comparison with Similar Compounds

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.

Properties

CAS No.

918648-70-1

Molecular Formula

C24H17N3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-(3,6-diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

InChI

InChI=1S/C24H17N3OS/c28-23(19-14-8-3-9-15-19)26-22-21(18-12-6-2-7-13-18)25-24-27(22)20(16-29-24)17-10-4-1-5-11-17/h1-16H,(H,26,28)

InChI Key

BWMQJZULSKVMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=C(N23)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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